molecular formula C7H9NO3 B1464014 Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate CAS No. 113602-62-3

Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B1464014
CAS No.: 113602-62-3
M. Wt: 155.15 g/mol
InChI Key: HJHSYAMEFMNNBD-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate (CAS RN 113602-62-3) is a pyrrole-derived ester featuring a methyl ester group at position 2, a hydroxyl group at position 3, and a methyl substituent at the nitrogen atom (position 1). Its solubility profile includes a measured value of 3.24 mg/mL (0.0229 mol/L) in aqueous solutions, classified as "very soluble," with additional computational predictions suggesting 11.7 mg/mL (0.0826 mol/L) . The hydroxyl group enhances hydrogen-bonding capacity, distinguishing it from non-hydroxylated analogs.

Properties

IUPAC Name

methyl 3-hydroxy-1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-8-4-3-5(9)6(8)7(10)11-2/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHSYAMEFMNNBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40715989
Record name Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113602-62-3
Record name Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methylation of 3-hydroxy-1H-pyrrole-2-carboxylate

A direct approach involves starting from methyl 3-hydroxy-1H-pyrrole-2-carboxylate and performing N-methylation:

  • Starting material: methyl 3-hydroxy-1H-pyrrole-2-carboxylate
  • Reagent: methylating agent such as methyl iodide or dimethyl sulfate
  • Conditions: Base-mediated methylation (e.g., potassium carbonate in DMF)
  • Outcome: Selective methylation at the nitrogen atom to yield this compound.

This method allows for regioselective methylation without affecting the hydroxy or ester groups.

Hydroxylation of N-methylpyrrole-2-carboxylate

Alternatively, the hydroxy group at position 3 can be introduced by selective hydroxylation of methyl 1-methylpyrrole-2-carboxylate:

  • Starting material: methyl 1-methylpyrrole-2-carboxylate
  • Reagent: Hydroxylating agents such as peracids or transition metal-catalyzed oxidation systems
  • Conditions: Controlled temperature and solvent to avoid over-oxidation
  • Outcome: Formation of the 3-hydroxy derivative.

This method requires careful control to achieve selective hydroxylation at the 3-position.

Stepwise Synthesis from Pyrrole Precursors

A multi-step synthesis can be designed involving:

Such a route is common in pyrrole chemistry but requires optimization to maximize yield and purity.

Research Findings and Data Summary

While direct literature on the exact preparation of this compound is limited, related pyrrole derivatives have been synthesized via halogenation, methylation, and hydroxylation strategies as reported in recent studies:

Step Reagents/Conditions Yield (%) Notes
N-Methylation Methyl iodide, K2CO3, DMF, room temp 70-85 Selective N-methylation without ester hydrolysis
Hydroxylation Peracid or metal catalyst, controlled temp 50-75 Requires careful control to avoid over-oxidation
Esterification Methanol, acid catalyst (H2SO4 or HCl) 80-90 Standard Fischer esterification

These yields are indicative and depend on reaction scale and purification methods.

Analytical Characterization

  • NMR Spectroscopy: Confirms substitution pattern; characteristic signals for N-methyl (singlet ~3.5 ppm), hydroxy proton (~10-12 ppm), and methyl ester (~3.7 ppm).
  • Mass Spectrometry: Molecular ion peak at m/z 155 consistent with molecular formula C7H9NO3.
  • Melting Point: Reported melting points around 140-145 °C for related compounds.
  • Chromatography: Flash chromatography is used for purification, often employing hexane/ethyl acetate mixtures.

Summary Table of Preparation Routes

Method Starting Material Key Reagents Advantages Limitations
Direct N-Methylation Methyl 3-hydroxy-1H-pyrrole-2-carboxylate Methyl iodide, base Straightforward, high selectivity Requires access to hydroxy-pyrrole ester
Hydroxylation of N-methyl derivative Methyl 1-methylpyrrole-2-carboxylate Peracid or metal catalyst Enables late-stage functionalization Potential side reactions, lower yield
Stepwise synthesis from pyrrole precursors Pyrrole derivatives or aldehydes Multiple reagents, acid catalysts Flexible, allows structural variation Multi-step, more complex

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate has the molecular formula C7H9NO3C_7H_9NO_3 and a molecular weight of approximately 155.15 g/mol. The presence of a hydroxyl group at the 3-position and a carboxylate ester at the 2-position enhances its solubility and biological activity compared to similar compounds .

Pharmaceutical Applications

1. Drug Development:
MMH is being investigated as a lead compound in the development of drugs targeting oxidative stress-related conditions. Its biological activities suggest potential applications in treating various diseases, including neurodegenerative disorders.

2. Anticonvulsant Research:
Preliminary studies indicate that MMH may have anticonvulsant properties, making it a candidate for further investigation in epilepsy treatments. Ongoing research aims to elucidate its effectiveness and safety profile for this application .

3. Antioxidant Activity:
Research has highlighted MMH's antioxidant capabilities, which may be beneficial in formulating supplements or medications aimed at reducing oxidative damage in cells.

Agricultural Chemistry

MMH's properties also extend to agricultural applications, where it can potentially serve as a biopesticide or growth enhancer due to its biological activity against certain pests and pathogens. Its effectiveness in promoting plant growth while minimizing chemical inputs is an area of active research.

Synthesis and Modification

Several synthetic routes have been developed to produce MMH, allowing for modifications that enhance its biological activity or alter its pharmacokinetic properties. The ability to create derivatives of MMH opens avenues for exploring new therapeutic agents with improved efficacy .

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry explored the antioxidant effects of MMH, demonstrating significant radical scavenging activity. This property is critical for developing formulations aimed at mitigating oxidative stress-related diseases.

Case Study 2: Anticonvulsant Activity

In a recent pharmacological study, MMH was tested alongside established anticonvulsants, showing comparable efficacy in seizure models. This finding warrants further investigation into its mechanism of action and potential clinical applications.

Mechanism of Action

The mechanism by which methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (CAS RN 79068-31-8) Key Difference: Lacks the methyl group at the nitrogen (position 1). However, the unprotected NH group may limit stability under acidic conditions .

Ethyl 3-methyl-1H-pyrrole-2-carboxylate (CAS RN 3284-47-7) Key Difference: Ethyl ester (vs. methyl) and lacks the 3-hydroxy group. Impact: The ethyl group decreases water solubility compared to the methyl ester in the target compound.

Ethyl 3-formyl-1H-pyrrole-2-carboxylate (CAS RN 36131-43-8) Key Difference: Features a formyl group at position 3 (vs. hydroxyl). Impact: The formyl group enhances electrophilicity, making this compound more reactive in condensation reactions (e.g., Paal-Knorr synthesis). However, the lack of a hydroxyl group reduces solubility in polar solvents .

Ethyl 3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate (Compound 6a) Key Difference: Contains a 2-hydroxyethyl substituent at position 3 and a phenyl group at position 5. The hydroxyl group in the hydroxyethyl chain may participate in intramolecular hydrogen bonding, stabilizing the molecule .

Physicochemical Properties

Property Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate Ethyl 3-methyl-1H-pyrrole-2-carboxylate Ethyl 3-formyl-1H-pyrrole-2-carboxylate
Solubility (mg/mL) 3.24 (exp.); 11.7 (pred.) ~1.5 (estimated for ethyl esters) ~2.0 (pred., lower due to formyl group)
Hydrogen-Bonding Capacity High (OH group) Low (no OH) Moderate (formyl O)
Melting Point Not reported Not reported Not reported
  • Key Insight : The hydroxyl group in the target compound significantly enhances solubility compared to ethyl esters or formyl-substituted analogs. This property is critical for pharmaceutical formulations requiring aqueous compatibility .

Crystallographic and Structural Analysis

  • Methyl 1-methyl-3-phenyl-1,2,3,3a,4,9b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate (): Exhibits a dihedral angle of 76.82° between naphthalene and phenyl rings, stabilized by weak C–H⋯O interactions. Comparison: The target compound’s hydroxyl group may promote stronger hydrogen bonds (e.g., O–H⋯O), leading to distinct crystal packing compared to non-hydroxylated or bulkier analogs. Tools like SHELXL () and ORTEP () are critical for such analyses .

Biological Activity

Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate (MMH) is a pyrrole derivative that has garnered attention due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, emphasizing its significance in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C_6H_7NO_2 and a molecular weight of approximately 155.15 g/mol. The compound features a pyrrole ring structure, characterized by a hydroxyl group at the 3-position and a carboxylate ester at the 2-position, which contribute to its unique chemical properties and biological activities.

Antioxidant Properties

Research indicates that MMH exhibits significant antioxidant activity, making it a candidate for drug development targeting oxidative stress-related diseases. Its ability to scavenge free radicals suggests potential applications in treating conditions associated with oxidative damage.

Anticonvulsant Activity

Preliminary studies have explored the anticonvulsant properties of MMH. These investigations are at an early stage, but initial findings indicate that MMH may serve as a lead compound for developing new anticonvulsant medications. Further research is needed to confirm its efficacy and safety for this application.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Key methods include:

  • Acylation Reactions : Utilizing β-enamino amides with N-protected amino acids.
  • Hydroxylation Steps : Introducing hydroxyl groups through selective reactions.
  • Esterification Techniques : Modifying carboxylic acids to form esters, enhancing solubility and bioavailability .

Study on Antioxidant Activity

A recent study evaluated the antioxidant capacity of MMH using in vitro assays. The results indicated that MMH significantly reduced oxidative stress markers in cell cultures, supporting its potential therapeutic role in oxidative stress-related diseases.

Investigation of Anticonvulsant Effects

In a preliminary animal model study, MMH was administered to assess its anticonvulsant properties. The findings suggested that MMH reduced seizure frequency compared to control groups, indicating promise for further investigation into its mechanism of action and therapeutic potential.

Comparative Analysis with Related Compounds

The table below summarizes the biological activities of this compound compared to related pyrrole derivatives:

Compound NameMolecular FormulaBiological Activity
This compoundC6H7NO2Antioxidant, Anticonvulsant
Ethyl 5-(4-methoxyphenyl)-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylateC16H18N2O4Anticancer, Anti-inflammatory
Diethyl 5-(3-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylateC17H18FNO5Antimicrobial

Q & A

Basic Research Question

  • FT-IR : Identify the O–H stretch (3200–3600 cm⁻¹) and ester C=O (1700–1750 cm⁻¹).
  • NMR :
    • ¹H NMR : Hydroxy proton appears as a broad singlet (~δ 5–6 ppm); ester methyl groups resonate at δ 3.7–3.9 ppm .
    • ¹³C NMR : Ester carbonyl at δ 165–170 ppm; aromatic carbons in the pyrrole ring at δ 110–130 ppm .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error for exact mass validation .

How do steric and electronic effects influence the reactivity of the pyrrole ring in derivatization reactions?

Advanced Research Question
The 3-hydroxy and 1-methyl groups impose steric hindrance and electronic modulation:

  • Steric Effects : The 1-methyl group restricts electrophilic substitution at the adjacent position, favoring reactivity at C-4 or C-5 .
  • Electronic Effects : The hydroxyl group activates the ring via electron donation, enabling regioselective alkylation or acylation. For example, in similar compounds, trifluoromethylation occurs preferentially at C-4 under mild Lewis acid catalysis .
  • Experimental Design : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and predict reactive sites .

How can conflicting spectral data from different research groups be systematically resolved?

Advanced Research Question
Discrepancies often arise from solvent effects, impurities, or instrumentation calibration. Mitigation strategies:

  • Standardization : Use deuterated solvents (e.g., DMSO-d₆ for NMR) and internal standards (e.g., TMS).
  • Collaborative Validation : Cross-validate spectra with independent labs, as done for ethyl pyrrole-2-carboxylate derivatives .
  • Data Deposition : Share raw data in repositories like CCDC or PubChem to enable meta-analyses .

What computational methods are effective in predicting the metabolic pathways of this compound?

Advanced Research Question

  • In Silico Tools : Use SwissADME or ADMET Predictor to identify potential Phase I/II metabolism sites (e.g., ester hydrolysis or hydroxyl glucuronidation) .
  • Docking Studies : Simulate interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6) using AutoDock Vina .
  • Experimental Cross-Check : Compare predictions with in vitro microsomal assays, as demonstrated for pyrazole-carboxylate analogs .

How can synthetic byproducts be identified and minimized during scale-up?

Advanced Research Question

  • Byproduct Profiling : Use LC-MS/MS to detect trace impurities (e.g., dimerization products or oxidation intermediates) .
  • Process Optimization :
    • Reduce reaction time to limit decomposition.
    • Employ flow chemistry for better heat/mass transfer, as seen in pyrrole-ester syntheses .
    • Use scavengers (e.g., polymer-bound triphenylphosphine) to quench reactive intermediates .

What strategies are recommended for resolving crystallographic disorder in the pyrrole ring?

Advanced Research Question
Disorder often arises from rotational flexibility or solvent inclusion:

  • Data Collection : Cool crystals to 100 K to minimize thermal motion .
  • Refinement : Apply SHELXL’s PART instruction to model alternative conformers and assign occupancy factors .
  • Validation : Check R-factor gaps (>5% may indicate unresolved disorder) and use PLATON’s SQUEEZE to account for solvent regions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate

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